6-Bromo Substituent Enables Potent DHFR Inhibition in Advanced Derivatives (Class-Level Inference)
Derivatives synthesized from the 6-bromo-pyrido[2,3-d]pyrimidine scaffold have demonstrated potent dihydrofolate reductase (DHFR) inhibition. The 6-bromo group on the pivaloyl-protected 2,4-diamino-6-bromo-pyrido[2,3-d]pyrimidine intermediate serves as a crucial synthetic handle for Buchwald-Hartwig coupling, enabling the introduction of substituted anilines to generate highly selective and potent inhibitors [1]. The most potent derivative from this series, compound 26, exhibited excellent potency against *Pneumocystis jirovecii* DHFR (pjDHFR), a key target for treating opportunistic infections [2]. This demonstrates the value of the 6-bromo intermediate in accessing advanced antifolates with therapeutic potential.
| Evidence Dimension | Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | Derivative 26: Potent inhibition of pjDHFR |
| Comparator Or Baseline | Trimethoprim (standard antifolate) |
| Quantified Difference | Compound 26 was identified as the most selective and potent inhibitor in the series |
| Conditions | *Pneumocystis jirovecii* DHFR (pjDHFR) enzymatic assay |
Why This Matters
This confirms the 6-bromo pyridopyrimidine scaffold is a validated precursor for generating potent DHFR inhibitors, a validated target, thereby reducing the risk of pursuing inactive chemical space for antifolate programs.
- [1] Gangjee, A., et al. (2013). Design, synthesis, and molecular modeling of novel pyrido[2,3-d]pyrimidine analogues as antifolates; application of Buchwald-Hartwig aminations of heterocycles. Journal of Medicinal Chemistry, 56(11), 4422–4441. View Source
- [2] Gangjee, A., et al. (2013). Design, synthesis, and molecular modeling of novel pyrido[2,3-d]pyrimidine analogues as antifolates; application of Buchwald-Hartwig aminations of heterocycles. Journal of Medicinal Chemistry, 56(11), 4422–4441. View Source
